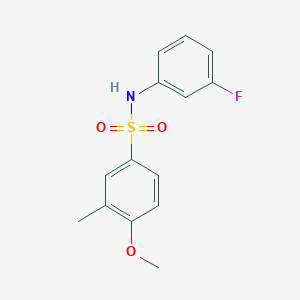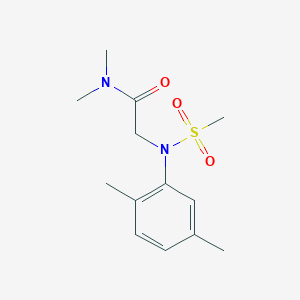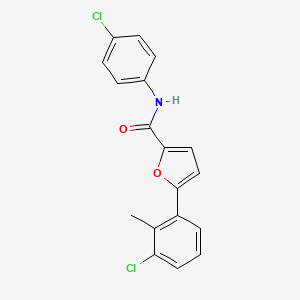![molecular formula C14H22N2O2 B5704536 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol, also known as MP-10, is a chemical compound that has been widely studied for its potential use as a therapeutic agent. It belongs to a class of compounds called phenols and has been found to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to interact with multiple targets, including the dopamine transporter and the serotonin receptor. 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in terms of its pharmacological activities. However, there are also some limitations to its use. 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to have poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol. One area of interest is the development of more potent and selective analogs of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol for use as therapeutic agents. Another area of interest is the investigation of the neuroprotective effects of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol in animal models of neurodegenerative diseases. Finally, the development of novel drug delivery systems for 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol may help to overcome some of the solubility issues associated with the compound.
合成法
The synthesis of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol involves the reaction of 2-ethoxyphenol with 4-methylpiperazine and formaldehyde. The resulting compound is then treated with hydrogen chloride to yield the final product. The synthesis of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been well-established and has been used to produce the compound on a large scale for research purposes.
科学的研究の応用
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been the subject of extensive scientific research due to its potential use as a therapeutic agent. It has been found to have a range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer effects. 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
2-ethoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-18-13-6-4-5-12(14(13)17)11-16-9-7-15(2)8-10-16/h4-6,17H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIXWPFSCOLTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422788 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

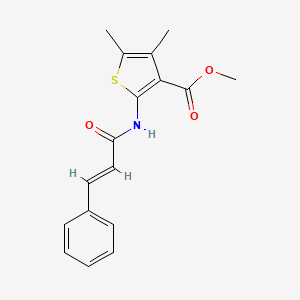
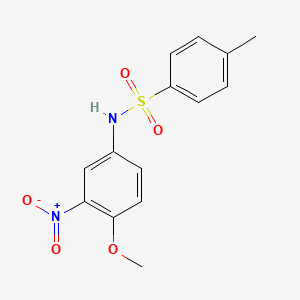
![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)
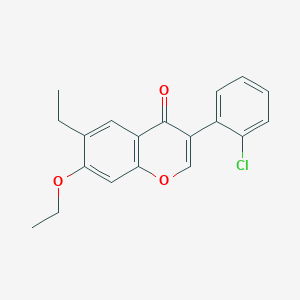


![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
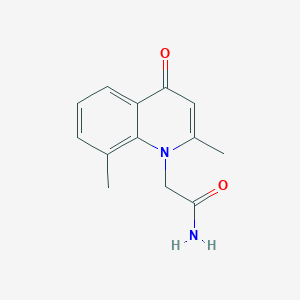
![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
